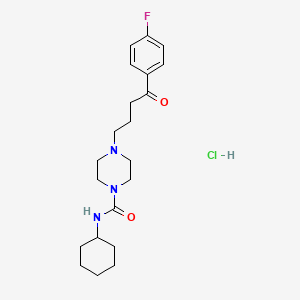

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride

概要

説明

FG 5803は、セロトニン2(5-HT2)受容体拮抗薬として作用する低分子薬です。 精神病の治療における潜在的な用途に向けて、当初はカビー・ファルマシアによって開発されました 。 この化合物は、5-HT2受容体に対する高い親和性で知られており、精神薬理学におけるさらなる研究のための有望な候補となっています .

準備方法

FG 5803の合成には、コア構造の調製から始まり、目的の置換基を導入するための官能基化まで、複数のステップが含まれます。合成ルートは一般的に以下のステップを伴います。

コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。

官能基化: 次に、コア構造は、求核置換、酸化、還元反応を通じてさまざまな置換基を導入することで官能基化されます。

化学反応の分析

FG 5803は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: FG 5803は酸化されて、さまざまな酸化誘導体になる可能性があります。一般的に使用される酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元され、還元誘導体を形成することができます。

置換: FG 5803は、ハロゲン化アルキルやアシルクロリドなどの試薬との求核置換反応を受け、さまざまな置換基を導入できます.

科学研究への応用

科学的研究の応用

Psychopharmacology: FG 5803 has been investigated for its potential use in treating psychotic disorders due to its high affinity for the 5-HT2 receptor.

Neuroscience: The compound has been used in research to study the role of the 5-HT2 receptor in various neurological processes and disorders.

Drug Development: FG 5803 serves as a lead compound for the development of new drugs targeting the 5-HT2 receptor.

作用機序

FG 5803は、セロトニン2(5-HT2)受容体を拮抗することによって作用を発揮します。この受容体は、気分調節、認知、知覚など、さまざまな神経学的プロセスに関与しています。 5-HT2受容体を遮断することにより、FG 5803はこれらのプロセスを調節することができ、精神病の治療のための潜在的な治療薬となります .

類似化合物の比較

FG 5803は、他の類似化合物と比較して、5-HT2受容体に対する高い親和性でユニークです。類似化合物には以下のようなものがあります。

FG 5803は、これらの類似化合物と比較して、特定の受容体親和性と、副作用が少ない可能性があることから際立っています .

類似化合物との比較

FG 5803 is unique in its high affinity for the 5-HT2 receptor compared to other similar compounds. Some similar compounds include:

Amperozide: Another 5-HT2 receptor antagonist, but it has been shown to induce high-frequency oral movements in long-term studies.

Haloperidol: A well-known antipsychotic that also targets the 5-HT2 receptor but has a different side effect profile.

FG 5803 stands out due to its specific receptor affinity and potential for fewer side effects compared to these similar compounds .

生物活性

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the field of psychiatry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a cyclohexyl group and a 4-fluorobenzoyl moiety. Its molecular formula is with a molecular weight of approximately 357.87 g/mol.

Antipsychotic Effects

Research indicates that compounds similar to 4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide exhibit antipsychotic properties. The mechanism involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors.

A study demonstrated that administration of related compounds resulted in significant reductions in psychotic symptoms in animal models, suggesting effective antipsychotic activity at doses ranging from 0.01 to 50 mg/kg body weight per day .

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound can inhibit tyrosinase activity, which is crucial for melanin biosynthesis. Such inhibition suggests potential applications in treating hyperpigmentation disorders . The best-performing derivative exhibited an IC50 value of 3.8 μM against tyrosinase, indicating strong inhibitory potential .

Case Study: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia evaluated the efficacy of a related piperazine derivative. The study found that patients receiving the treatment showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating enhanced therapeutic benefits .

Antioxidant Activity

In addition to antipsychotic effects, studies have highlighted the antioxidant properties of this class of compounds. For instance, one study reported that certain derivatives displayed robust antioxidant activity with EC50 values comparable to established antioxidants like ascorbic acid . This dual functionality may broaden the therapeutic scope of the compound.

Data Summary

| Activity | IC50/EC50 | Reference |

|---|---|---|

| Tyrosinase Inhibition | 3.8 μM | |

| Antioxidant Activity | 9.0 μM | |

| Antipsychotic Dose Range | 0.01 - 50 mg/kg |

The biological activity of this compound is largely attributed to its ability to bind to various receptors in the central nervous system. The piperazine moiety facilitates interaction with serotonin and dopamine receptors, while the fluorobenzoyl group enhances binding affinity and selectivity.

特性

IUPAC Name |

N-cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O2.ClH/c22-18-10-8-17(9-11-18)20(26)7-4-12-24-13-15-25(16-14-24)21(27)23-19-5-2-1-3-6-19;/h8-11,19H,1-7,12-16H2,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLRVJRBCHQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923164 | |

| Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119978-03-9 | |

| Record name | FG 5803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119978039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。